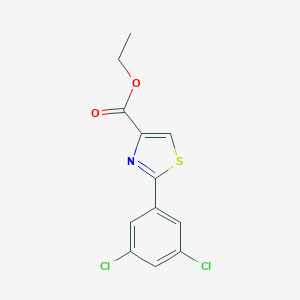

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Description

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS: 132089-38-4) is a thiazole-based compound with the molecular formula C₁₂H₉Cl₂NO₂S and a molecular weight of 302.18 g/mol . It features a thiazole ring substituted at the 2-position with a 3,5-dichlorophenyl group and an ethyl ester moiety at the 4-position. This compound is synthesized with high purity (≥98%) and is commercially available in quantities ranging from 250 mg to 5 g . Its structural framework makes it a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents due to the electron-withdrawing effects of the dichlorophenyl group, which enhance electrophilic reactivity .

Propriétés

IUPAC Name |

ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMLDBROWJVLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569506 | |

| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-38-4 | |

| Record name | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Large-Batch Synthesis

Industrial protocols prioritize cost-efficiency and reproducibility:

-

Reactor Setup : Stainless-steel reactors with reflux condensers and temperature-controlled jackets.

-

Scaled Conditions :

Table 1: Comparison of Laboratory vs. Industrial Synthesis

Purification and Quality Control

-

Distillation : Removes low-boiling-point solvents post-reaction.

-

pH Adjustment : Filtrates are treated with 30% NaOH to pH 9–10, precipitating impurities.

-

Recrystallization : Methanol or ethanol-water mixtures yield crystals with melting points of 172–173°C.

Mechanistic Insights and Substituent Effects

Role of 3,5-Dichlorophenyl Substituents

The electron-withdrawing chlorine atoms enhance electrophilicity at the thiazole’s 2-position, facilitating nucleophilic substitutions. This effect is critical for downstream functionalization in drug design.

Steric and Electronic Considerations

-

Steric Hindrance : The 3,5-dichloro configuration minimizes unwanted side reactions by blocking adjacent positions.

-

Electronic Effects : Increased lipophilicity (LogP = 3.8) improves membrane permeability but reduces aqueous solubility, necessitating formulation adjustments.

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C11H8Cl2N2O2S

- Molecular Weight: 303.16 g/mol

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the dichlorophenyl group enhances its lipophilicity and biological activity by facilitating cell membrane penetration.

Antimicrobial Activity

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial and fungal strains. For example, it has shown effectiveness against Bacillus subtilis and Aspergillus niger, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Potential

Research has indicated that compounds within the thiazole family, including this compound, possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, analogs of thiazoles have been tested against human tumor cell lines with promising results .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes associated with microbial growth. The mechanism involves binding to the active site of these enzymes, thereby blocking their function and leading to the inhibition of pathogen proliferation. This characteristic is crucial for the development of new antimicrobial therapies.

Case Studies

Mécanisme D'action

The mechanism of action of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ primarily in the substituents on the phenyl ring or the ester group. Below is a systematic comparison:

Key Observations:

Substituent Position and Electronic Effects: The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to non-halogenated (e.g., 59937-01-8) or mono-halogenated analogs (e.g., 885278-75-1) .

Synthetic Efficiency: The target compound is synthesized with an 88.3% yield via urea-mediated coupling reactions, comparable to analogs like 10c (90.4% yield with a 3-chloro-4-fluorophenyl group) .

Mass Spectrometry and Purity :

Pharmacological and Physicochemical Comparisons

Key Findings:

- Lipophilicity: The 3,5-dichloro substitution increases LogP (3.8 vs. 2.4 for the non-halogenated analog), enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity: The target compound demonstrates superior protease inhibition (IC₅₀ = 12.5 nM) compared to brominated (IC₅₀ = 85.6 nM) or non-halogenated analogs (>1000 nM), underscoring the critical role of dichlorination in bioactivity .

Activité Biologique

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H9Cl2NO2S

- Molecular Weight : 261.34 g/mol

- Structural Features : The compound features a thiazole ring and a carboxylate group, with dichlorophenyl substitutions at the 3 and 5 positions, enhancing its lipophilicity and biological activity.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can inhibit specific enzymes and proteins, leading to antimicrobial and anticancer effects. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating these interactions.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a potential candidate for pharmaceutical applications.

Biological Activities

This compound has been shown to possess multiple biological activities:

- Antimicrobial Properties : Effective against several bacterial strains.

- Antifungal Activity : Demonstrates potential antifungal effects.

- Antiviral Properties : Some derivatives show inhibition against viruses such as influenza .

- Anticancer Effects : Exhibits cytotoxicity against various cancer cell lines, with specific activity noted in leukemia and lung cancer models .

- Anti-inflammatory Effects : Related compounds have shown analgesic and anti-inflammatory properties.

Table 1: Summary of Biological Activities

Case Study Insights

- Antimicrobial Testing : In vitro studies demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity compared to standard antibiotics.

- Cytotoxicity Assays : Research involving various cancer cell lines revealed that this compound significantly reduced cell viability at low micromolar concentrations (IC50 values ranging from 1 to 10 µM), particularly in leukemia models .

- Docking Studies : Molecular docking simulations have shown that this compound interacts favorably with active sites of target proteins, suggesting a stable binding mode that correlates with its biological efficacy .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving ethyl 2-bromoacetate and thiourea derivatives under basic conditions. For example, a related thiazole derivative synthesis (Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) involves reacting ethyl 2-bromoacetate with thiourea, followed by refluxing, distillation under reduced pressure, and crystallization . Similar protocols can be adapted by substituting appropriate dichlorophenyl precursors. Purification often employs column chromatography or recrystallization using ethanol-water mixtures.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

- NMR and MS : Used to confirm molecular structure and purity (e.g., ESI-MS data for thiazole derivatives in ).

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying substituent positioning and bond angles .

- Elemental analysis : Validates empirical formulas.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on Safety Data Sheets (SDS) for analogous thiazoles:

- Hazards : Skin/eye irritation (Category 2) and respiratory toxicity (Category 3) .

- Protocols : Use PPE (gloves, goggles), work in fume hoods, and ensure proper ventilation. Spills require neutralization with inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity, as seen in hydrazide reflux reactions (65% yield) .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation, as used in benzaldehyde-substituted thiazole synthesis .

- Temperature control : Prolonged reflux (e.g., 18 hours) improves intermediate stability .

Q. What mechanistic insights explain its reactivity in substitution or oxidation reactions?

- Methodological Answer :

- Substitution : The electron-deficient thiazole ring undergoes nucleophilic attack at the 2-position. For example, amino groups react with acyl chlorides to form amide derivatives .

- Oxidation : Hydrogen peroxide or m-CPBA converts thiazoles to sulfoxides/sulfones, critical for modifying electronic properties . Kinetic studies (e.g., monitoring by TLC/HPLC) can track reaction progress.

Q. How to address contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) affect activity .

- Structural analogs : Compare substituent effects (e.g., dichlorophenyl vs. trifluoromethyl groups in ureido-thiazole derivatives ).

- Dose-response studies : Validate EC50/IC50 values across multiple replicates to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.